5-(Trifluoromethyl)-1H-indazol-3-amine
Overview
Description
5-(Trifluoromethyl)-1H-indazol-3-amine is an organic compound that features a trifluoromethyl group attached to an indazole ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known for its ability to enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceutical compounds .
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Based on its structural similarity to other indazole derivatives, it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential interactions with other substances .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The trifluoromethyl group enhances the compound’s ability to form stable interactions with these enzymes, thereby modulating their activity. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which contribute to the compound’s biochemical efficacy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain kinases by occupying their active sites, thereby preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to maintain its stability under various experimental conditions, making it a reliable reagent for biochemical assays. Prolonged exposure to this compound can lead to gradual degradation, resulting in the formation of by-products that may affect cellular function. Long-term studies have indicated that continuous exposure to this compound can alter cellular homeostasis, leading to changes in cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cellular signaling and metabolic activity. At higher doses, this compound can exhibit toxic effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without adverse effects. It is crucial to determine the appropriate dosage to maximize the compound’s efficacy while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. By modulating these pathways, this compound can affect cellular energy production and overall metabolic homeostasis. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), further influencing metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes through transporter proteins, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also dependent on its interaction with plasma proteins, which can affect its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity. For example, localization to the nucleus can enhance the compound’s ability to modulate gene expression, while mitochondrial localization can impact cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H-indazol-3-amine typically involves the introduction of the trifluoromethyl group into the indazole ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-nitrobenzylamine, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines .
Scientific Research Applications
5-(Trifluoromethyl)-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-1H-indazole: Lacks the amine group but shares the trifluoromethyl-indazole core.
5-(Trifluoromethyl)-2H-indazole: Similar structure but different position of the nitrogen atom.
5-(Trifluoromethyl)-1H-pyrazole: Contains a pyrazole ring instead of an indazole ring.
Uniqueness
5-(Trifluoromethyl)-1H-indazol-3-amine is unique due to the presence of both the trifluoromethyl group and the amine group on the indazole ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZTZRVCWTWKCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177025 | |
Record name | 1H-Indazol-3-amine, 5-(trifluoromethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2250-53-5 | |
Record name | 5-(Trifluoromethyl)-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2250-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bay-H-1127 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002250535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazol-3-amine, 5-(trifluoromethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2250-53-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAY-H-1127 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14HRX76GHK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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